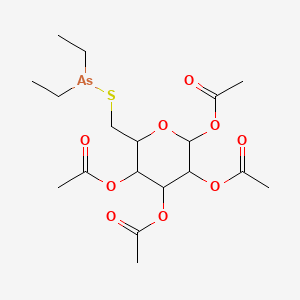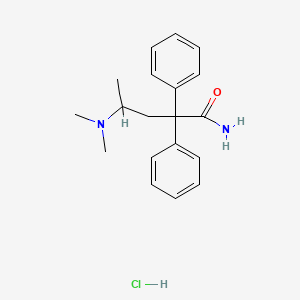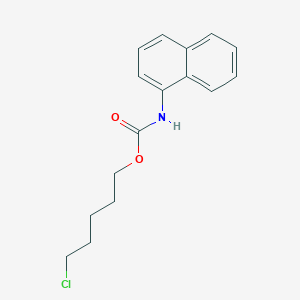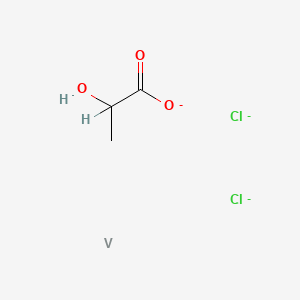
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is a complex organic compound that belongs to the class of hexopyranoses This compound is characterized by the presence of acetyl groups at the 1, 2, 3, and 4 positions, and a diethylarsino group attached to the sulfur atom at the 6 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose typically involves multiple steps:
Starting Material: The synthesis begins with a hexopyranose derivative, which is selectively protected at the hydroxyl groups.
Acetylation: The hydroxyl groups at the 1, 2, 3, and 4 positions are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Thio Group Introduction: The introduction of the thio group at the 6 position is achieved through a substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a thiol group.
Diethylarsino Group Addition: The final step involves the introduction of the diethylarsino group to the sulfur atom. This can be accomplished using diethylarsine in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diethylarsino group can be reduced to form simpler arsenic-containing compounds.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted hexopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism by which 1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity. It may also bind to nucleic acids, affecting gene expression.
Pathways Involved: The compound can influence oxidative stress pathways, apoptosis, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetra-O-acetyl-6-S-acetyl-6-deoxy-6-thiohexopyranose: Similar structure but with an acetyl group instead of a diethylarsino group.
1,2,3,4-Tetra-O-acetyl-6-S-methyl-6-thiohexopyranose: Contains a methyl group instead of a diethylarsino group.
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-S-(diethylarsino)-6-thiohexopyranose is unique due to the presence of the diethylarsino group, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
CAS-Nummer |
78478-71-4 |
|---|---|
Molekularformel |
C18H29AsO9S |
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
[4,5,6-triacetyloxy-2-(diethylarsanylsulfanylmethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H29AsO9S/c1-7-19(8-2)29-9-14-15(24-10(3)20)16(25-11(4)21)17(26-12(5)22)18(28-14)27-13(6)23/h14-18H,7-9H2,1-6H3 |
InChI-Schlüssel |
XOZFDBRVEUXRRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](CC)SCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



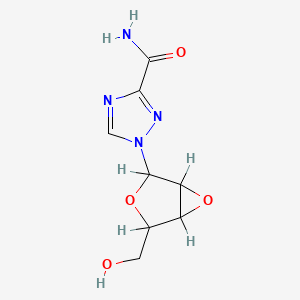
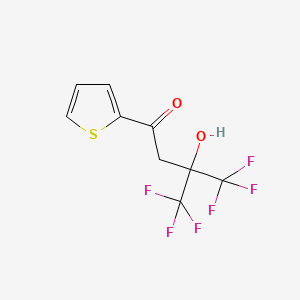
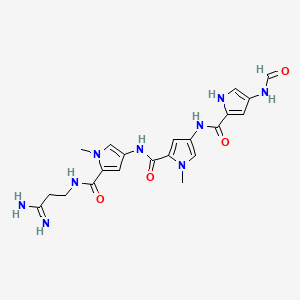
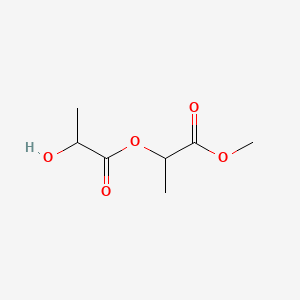
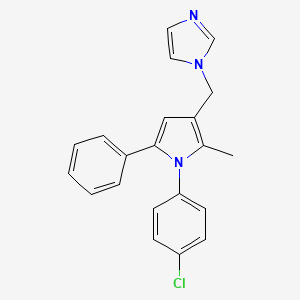
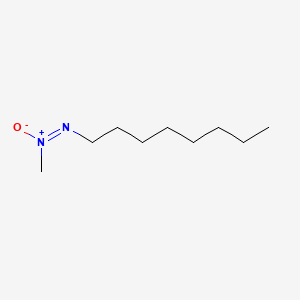
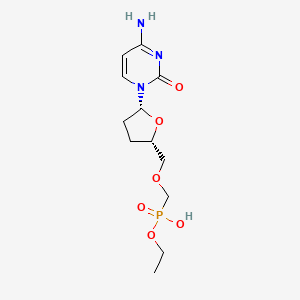
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
